synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. The guide provides a detailed synthetic route, explains the rationale behind experimental choices, and includes step-by-step protocols and visual diagrams.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This nitrogen-rich bicyclic system is isosteric to purine and pteridine, allowing it to function as an effective mimic of endogenous ligands for various enzymes. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties.
Specifically, compounds featuring the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one framework serve as crucial intermediates in the synthesis of more complex molecules, such as potent and selective kinase inhibitors. The methylthio group at the C2 position is an excellent leaving group, enabling facile nucleophilic substitution to introduce diverse functionalities and generate extensive chemical libraries for drug discovery programs.
This guide details a robust and well-established synthetic strategy for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, starting from commercially available 2-amino-3-cyanopyridine. The synthesis is presented in three key stages:
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Hydrolysis of the nitrile to an amide.
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Cyclization to form the di-thiol pyrimidinone ring.
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Selective S-methylation to yield the final product.
Synthetic Strategy and Mechanism
A common and efficient method for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core involves the condensation of a 2-amino-3-carboxamidopyridine derivative with a suitable one-carbon synthon. In this proposed synthesis, we leverage this approach by first preparing the requisite 2-aminonicotinamide from 2-amino-3-cyanopyridine.
The key cyclization step utilizes carbon disulfide in the presence of a base. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and tautomerization to form a stable di-thiol pyridopyrimidine derivative. The final step is a selective S-methylation using a standard methylating agent like methyl iodide, which preferentially alkylates the more nucleophilic sulfur atom.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Aminonicotinamide
The initial step involves the controlled acid-catalyzed hydrolysis of the nitrile group of 2-amino-3-cyanopyridine. Concentrated sulfuric acid serves as both the catalyst and a solvent, facilitating the hydration of the nitrile to the primary amide.
Protocol:
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To a stirred solution of concentrated sulfuric acid (50 mL), cautiously add 2-amino-3-cyanopyridine (10 g, 83.9 mmol) in portions, ensuring the temperature does not exceed 40°C.
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Heat the resulting mixture to 90°C and maintain for 4 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
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Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached, keeping the temperature below 20°C with an ice bath.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to yield 2-aminonicotinamide as a solid.
Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core
This crucial step involves the condensation of 2-aminonicotinamide with carbon disulfide to form the bicyclic ring system. Pyridine acts as a basic catalyst and solvent for this transformation.
Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinamide (5 g, 36.5 mmol) in pyridine (30 mL).
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Add carbon disulfide (4.2 mL, 69.3 mmol) to the solution.
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Heat the mixture to reflux and maintain for 6 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is treated with water (50 mL), and the resulting solid is collected by filtration, washed with water, and dried. This intermediate is typically used in the next step without further purification.
Part 3: Selective S-Methylation
The final step is the selective methylation of one of the thiol groups. In a basic medium, the sulfur atom is deprotonated to a thiolate, which is a potent nucleophile. The subsequent reaction with methyl iodide proceeds via an SN2 mechanism to furnish the desired 2-(methylthio) product.
Protocol:
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Suspend the crude dithioxo intermediate from the previous step in a 1 M aqueous solution of sodium hydroxide (40 mL).
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To this stirred suspension, add methyl iodide (2.5 mL, 40.1 mmol) dropwise at room temperature.
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Continue stirring the mixture at room temperature for 3 hours.
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Acidify the reaction mixture to pH 5-6 with glacial acetic acid.
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The precipitate that forms is collected by vacuum filtration, washed with water (3 x 30 mL), and then with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 2-Amino-3-cyanopyridine | H₂SO₄, H₂O | 2-Aminonicotinamide | ~85-95% |
| 2 | 2-Aminonicotinamide | CS₂, Pyridine | Dithioxo Intermediate | ~70-80% |
| 3 | Dithioxo Intermediate | CH₃I, NaOH | 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | ~80-90% |
Conclusion and Further Applications
The described three-step synthesis provides a reliable and scalable method for producing 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a valuable intermediate for pharmaceutical research. The protocol utilizes readily available starting materials and employs standard organic chemistry transformations. The final product serves as a versatile platform for further chemical modifications, particularly at the C2 position, enabling the development of novel kinase inhibitors and other therapeutic agents. The displacement of the methylthio group by various amines is a common subsequent step in the synthesis of compounds like PD173074, a potent inhibitor of the fibroblast growth factor receptor (FGFR).
References
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Maddela, S., et al. (2013). Pyrido[2,3-d]pyrimidines: A comprehensive review of their synthesis and pharmacological activities. Journal of Saudi Chemical Society. Available at: [Link]
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Abdel-Gawad, H., et al. (2011). Synthesis and biological evaluation of some new pyrido[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2009). Synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as anti-inflammatory, analgesic and antimicrobial agents. Acta Pharmaceutica. Available at: [Link]
